molecular formula C14H12BrCl B14021982 3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl

3'-Bromo-5'-chloro-2,3-dimethyl-1,1'-biphenyl

Cat. No.: B14021982
M. Wt: 295.60 g/mol
InChI Key: CZNNRFMULBUCHV-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12BrCl It is a biphenyl derivative, characterized by the presence of bromine and chlorine atoms at the 3’ and 5’ positions, respectively, and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies related to its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In a chemical context, its reactivity is influenced by the electronic and steric effects of the substituents on the biphenyl core.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-3’-chloro-1,1’-biphenyl: Similar in structure but with different substitution patterns.

    3-Bromo-1-chloro-5,5-dimethylhydantoin: A related compound with different functional groups and applications.

Uniqueness

3’-Bromo-5’-chloro-2,3-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H12BrCl

Molecular Weight

295.60 g/mol

IUPAC Name

1-bromo-3-chloro-5-(2,3-dimethylphenyl)benzene

InChI

InChI=1S/C14H12BrCl/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8H,1-2H3

InChI Key

CZNNRFMULBUCHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Br)Cl)C

Origin of Product

United States

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